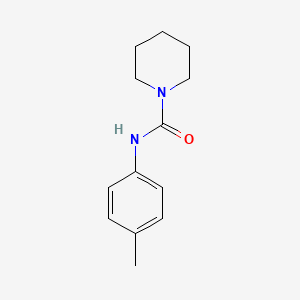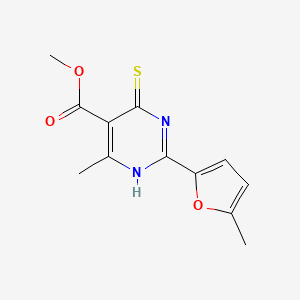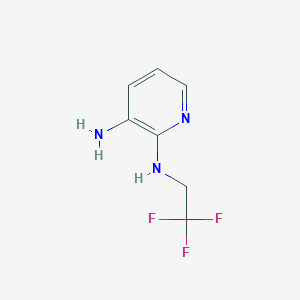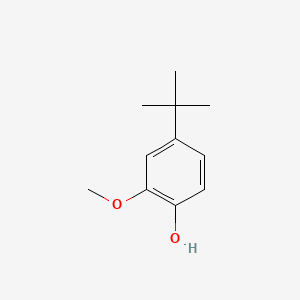
N-(4-methylphenyl)piperidine-1-carboxamide
Vue d'ensemble
Description
N-(4-methylphenyl)piperidine-1-carboxamide, also known as 4-methyl-N-phenylpiperidine-1-carboxamide or 4-MPPC, is an organic compound with a broad range of applications in science and industry. It is a versatile molecule that can be used in a variety of synthetic reactions and has been studied for its potential use in drug development. 4-MPPC is also known to have a number of biochemical and physiological effects that make it an attractive target for further research.
Applications De Recherche Scientifique
HIV-1 Inhibition
N-(4-methylphenyl)piperidine-1-carboxamide derivatives have been explored for their potential in inhibiting HIV-1. A study by Imamura et al. (2006) discovered a compound with strong inhibition of CCR5-using HIV-1 clinical isolates, highlighting the compound's potential in HIV-1 therapy.
Anti-angiogenic Properties
Research by Kambappa et al. (2017) indicates that certain derivatives of this compound exhibit significant anti-angiogenic activities. This property can be crucial in developing anticancer therapies, as it can hinder the growth of blood vessels in tumors.
Soluble Epoxide Hydrolase Inhibition
A study by Thalji et al. (2013) demonstrates the identification of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This compound shows potential in treating various diseases, given the enzyme's role in inflammatory and pain processes.
Neuroinflammation Imaging
Horti et al. (2019) researched a compound closely related to this compound for PET imaging of microglia in the brain. This application is vital in studying neuroinflammation in neuropsychiatric disorders.
Anti-Acetylcholinesterase Activity
In the field of neurodegenerative diseases, Sugimoto et al. (1990) found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit anti-acetylcholinesterase activity. This finding is significant in developing treatments for conditions like Alzheimer's disease.
Corrosion Inhibition
Piperidine derivatives have also found application in material sciences. Rajendraprasad et al. (2020) studied the role of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor, showing its efficacy in protecting metals.
Cannabinoid Receptor Antagonism
Research by Lan et al. (1999) on a structurally similar compound suggests potential applications in modulating cannabinoid receptors, which could have therapeutic implications in various conditions.
Propriétés
IUPAC Name |
N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGCPYCUKGQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)


![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)
